molecular formula C5H10ClNO2 B598155 (R)-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1202245-51-9

(R)-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B598155
CAS No.: 1202245-51-9
M. Wt: 151.59
InChI Key: OYCLYMMIZJWYJG-PGMHMLKASA-N
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Description

®-pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in the synthesis of more complex molecules. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with ®-pyrrolidine-3-carboxylic acid.

    Hydrochloride Formation: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-pyrrolidine-3-carboxylic acid hydrochloride may involve:

    Large-Scale Synthesis: Utilizing batch reactors where the starting material is mixed with hydrochloric acid.

    Purification: The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-pyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.

Scientific Research Applications

®-pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which ®-pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, ionic interactions, and hydrophobic effects, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (S)-pyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of ®-pyrrolidine-3-carboxylic acid hydrochloride, with similar chemical properties but different biological activities.

    Pyrrolidine-2-carboxylic acid hydrochloride: A structural isomer with the carboxylic acid group at a different position on the pyrrolidine ring.

    Proline hydrochloride: Another pyrrolidine derivative, commonly used in peptide synthesis.

Uniqueness

®-pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R)-pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656411
Record name (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202245-51-9
Record name (3R)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-pyrrolidine-3-carboxylic acid hydrochloride
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